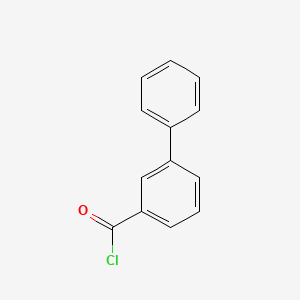

Biphenyl-3-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAFGSULCGOKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373473 | |

| Record name | Biphenyl-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-44-2 | |

| Record name | Biphenyl-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42498-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Biphenyl-3-carbonyl chloride: Properties, Characterization, and Handling

Abstract: Biphenyl-3-carbonyl chloride (CAS No: 42498-44-2) is a pivotal reagent in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials. Its bifunctional nature, combining the structural motif of a biphenyl with the high reactivity of an acyl chloride, makes it a versatile building block for introducing the 3-biphenylcarbonyl moiety. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, and essential guidelines for safe handling and storage. It is intended for researchers, chemists, and process development scientists who utilize this reagent in their workflows.

Core Chemical Identity and Structure

This compound, systematically named 3-phenylbenzoyl chloride according to IUPAC nomenclature, is an aromatic acyl chloride.[1][2] The molecule consists of a biphenyl framework where a carbonyl chloride group is attached to the 3-position of one of the phenyl rings.[2] This substitution pattern is critical as it defines the steric and electronic environment of the reactive acyl chloride group, influencing its reactivity in synthetic applications.

Molecular Structure Diagram

The structural arrangement is key to its chemical behavior. The diagram below illustrates the connectivity of atoms and the position of the functional group.

Caption: 2D Molecular Structure of this compound.

Physical and Chemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical properties. These parameters influence reaction setup, purification strategies, and storage conditions. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 42498-44-2 | [1][3][4][5] |

| Molecular Formula | C₁₃H₉ClO | [1][2][4] |

| Molecular Weight | 216.66 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Density | 1.213 g/mL at 25 °C | [2][6] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

| Boiling Point | Data not consistently available; high boiling point expected | |

| Melting Point | Data not available; exists as a liquid at room temp | [6] |

Solubility and Reactivity Profile

Solubility

As an acyl chloride, this compound's solubility is dictated by its high reactivity, especially towards protic solvents.

-

Protic Solvents (e.g., Water, Alcohols): It reacts violently or readily with these solvents. With water, it undergoes rapid hydrolysis to form biphenyl-3-carboxylic acid and hydrogen chloride gas.[2][7] This is a critical consideration for handling, as even atmospheric moisture can lead to degradation.

-

Aprotic Organic Solvents: It is generally soluble in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene. These are the preferred solvents for conducting reactions.

Reactivity

The core of its synthetic utility lies in the electrophilic nature of the carbonyl carbon. This makes it an excellent acylating agent.

Caption: General acylation reaction pathway.

This reactivity makes it a cornerstone for Friedel-Crafts acylation reactions and for the synthesis of esters and amides, which are common linkages in drug molecules.[8][9] A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.

Spectroscopic Characterization

Confirming the identity and purity of this compound is essential before its use. Spectroscopic methods are the primary means of characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the presence of the key acyl chloride functional group.

-

Expected Absorption: A strong, sharp absorption band is expected in the range of 1770-1780 cm⁻¹ .[2] This peak is characteristic of the C=O stretch in an aromatic acyl chloride. The position at a higher wavenumber compared to a corresponding ketone or carboxylic acid is due to the electron-withdrawing inductive effect of the chlorine atom. Other bands corresponding to aromatic C-H and C=C stretching will be observed in their typical regions (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between δ 7.3 and 8.2 ppm . The protons on the benzoyl ring will be shifted downfield relative to the protons on the adjacent phenyl ring due to the electron-withdrawing effect of the carbonyl chloride group.

-

¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the carbonyl carbon (C=O) , expected around δ 168-170 ppm . Multiple signals will be present in the aromatic region (δ 125-145 ppm).

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-8.2 (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~169 (C=O), 127-144 (Ar-C) |

| IR (thin film, cm⁻¹) | ~1775 (C=O, strong), ~3060 (Ar C-H), ~1600, 1480 (Ar C=C) |

Experimental Protocols for Analysis

Adherence to standardized protocols ensures reliable and reproducible analytical results.

Protocol 1: ¹H NMR Spectrum Acquisition

-

Sample Preparation: In a clean, dry vial, dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that dissolves the compound without reacting and provides a deuterium lock signal for the spectrometer.

-

Internal Standard: Add one drop of a solution containing tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for a ¹H experiment, ensuring a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Validation: Process the data (Fourier transform, phase, and baseline correction). Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Protocol 2: IR Spectrum Acquisition (Thin Film Method)

-

Background Scan: Ensure the ATR crystal or salt plates (NaCl or KBr) are clean. Run a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place one drop of the liquid this compound directly onto the ATR crystal or onto one salt plate. If using salt plates, carefully place the second plate on top to create a thin, uniform film.

-

Acquisition: Mount the sample in the spectrometer and acquire the spectrum. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Analysis: Identify the key absorption bands, paying close attention to the carbonyl stretching frequency around 1775 cm⁻¹.

Sources

- 1. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 42498-44-2 [smolecule.com]

- 3. 联苯-3-甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 42498-44-2 | this compound - Capot Chemical [capotchem.com]

- 6. This compound 97 42498-44-2 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: Unveiling the Structure of a Key Synthetic Building Block

An In-Depth Technical Guide to the NMR Analysis of Biphenyl-3-carbonyl Chloride

This compound (C₁₃H₉ClO) is a highly valuable and reactive intermediate in the field of organic synthesis.[1] Its bifunctional nature, featuring a reactive acyl chloride group and a biphenyl scaffold, makes it a cornerstone for constructing complex molecules in pharmaceutical and materials science research.[1] The precise characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation and purity assessment of this compound.

This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's electronic and steric features and its spectral output. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the NMR data for this critical compound.

Molecular Architecture and Predicted Spectral Complexity

A thorough NMR analysis begins with an examination of the molecule's structure and symmetry. The substitution pattern of this compound dictates the number of unique signals we can expect in both the proton and carbon spectra.

The molecule consists of two phenyl rings. Ring A is substituted at the C3 position with the electron-withdrawing carbonyl chloride group. This meta-substitution removes all planes of symmetry from this ring, rendering all four of its protons (H2, H4, H5, H6) and all six of its carbons chemically non-equivalent. Ring B, the unsubstituted phenyl ring, retains a C2 axis of symmetry, leading to equivalences for its protons (H2'/H6', H3'/H5') and carbons.

Therefore, we predict a total of:

-

7 unique signals in the ¹H NMR spectrum.

-

13 unique signals in the ¹³C NMR spectrum.

The detailed numbering scheme used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is critically dependent on a meticulous experimental approach. As acyl chlorides are highly reactive and susceptible to hydrolysis, careful sample preparation is essential for a self-validating protocol.

Step-by-Step Sample Preparation and Acquisition

-

Material Handling: Handle this compound in an inert atmosphere (e.g., a glove box or under a stream of nitrogen) to minimize exposure to atmospheric moisture.

-

Solvent Selection: Use a high-purity, anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties for organic compounds. A freshly opened ampule or solvent passed through a drying agent is recommended.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.6-0.7 mL of anhydrous CDCl₃ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.[2]

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at ambient temperature. Standard single-pulse experiments are typically sufficient for initial characterization.

Caption: Standard workflow for NMR analysis.

¹H NMR Spectrum: A Proton-by-Proton Analysis

The proton NMR spectrum provides rich information through chemical shifts, integration, and spin-spin coupling patterns.[3]

Chemical Shift Analysis

Aromatic protons typically resonate between 7.0 and 8.5 ppm. The powerful electron-withdrawing nature of the carbonyl chloride group (-COCl) significantly deshields nearby protons, shifting them downfield (to a higher ppm value).[2]

-

Ring A (Substituted Ring): The protons on this ring will be the most downfield. The proton at the C2 position, being ortho to the -COCl group, is expected to be the most deshielded due to a combination of inductive withdrawal and the magnetic anisotropy of the carbonyl bond. Protons at C4 and C6 will also be shifted downfield.

-

Ring B (Unsubstituted Ring): The protons on this ring will resonate at higher fields (further upfield) compared to those on Ring A, with chemical shifts more characteristic of unsubstituted biphenyl, typically in the 7.3-7.6 ppm range.[4]

Splitting Pattern (Multiplicity) Analysis

The multiplicity of each signal reveals the number of adjacent, non-equivalent protons according to the n+1 rule.[5] For aromatic systems, we primarily observe:

-

ortho-coupling (³JHH): Strong coupling between adjacent protons, typically 7–9 Hz.

-

meta-coupling (⁴JHH): Weaker coupling between protons separated by two bonds, typically 2–3 Hz.

-

para-coupling (⁵JHH): Very weak coupling (often <1 Hz) that is usually not resolved.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) Range | Integration | Predicted Multiplicity | Coupling Constants (Hz) |

| H2 | 8.2 – 8.4 | 1H | t or dd | ⁴J ≈ 1.8 |

| H6 | 8.0 – 8.2 | 1H | dt | ³J ≈ 7.7, ⁴J ≈ 1.3 |

| H4 | 7.9 – 8.1 | 1H | dt | ³J ≈ 7.7, ⁴J ≈ 1.3 |

| H5 | 7.6 – 7.8 | 1H | t | ³J ≈ 7.7 |

| H2' / H6' | 7.5 – 7.7 | 2H | d or dd | ³J ≈ 7.5, ⁴J ≈ 1.5 |

| H4' | 7.4 – 7.6 | 1H | t | ³J ≈ 7.4 |

| H3' / H5' | 7.3 – 7.5 | 2H | t | ³J ≈ 7.5 |

¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a direct map of the carbon framework.

Chemical Shift Analysis

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment.[6]

-

Carbonyl Carbon (C7): This will be the most downfield signal, typically appearing in the 165-175 ppm range for acyl chlorides. The high electronegativity of both the oxygen and chlorine atoms strongly deshields this carbon.

-

Aromatic Carbons (C1-C6, C1'-C6'): These carbons resonate in the 125-145 ppm region.[6]

-

Ipso-Carbons: The quaternary carbons involved in the C-C bond between the rings (C1, C1') and the carbon attached to the carbonyl group (C3) will typically show weaker signals due to the absence of an attached proton and longer relaxation times.

-

Substituent Effects: The electron-withdrawing -COCl group will cause a downfield shift for the carbons on Ring A compared to their counterparts on Ring B.

-

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) Range | Notes |

| C7 (C=O) | 165 – 175 | Most downfield, potentially weak signal. |

| C1, C1', C3 | 135 – 145 | Quaternary carbons, weak signals. |

| C2, C4, C6 | 128 – 135 | Deshielded by adjacent -COCl group. |

| C2', C6' | 127 – 130 | Aromatic CH. |

| C3', C5' | 127 – 130 | Aromatic CH. |

| C4' | 128 – 131 | Aromatic CH. |

| C5 | 125 – 128 | Aromatic CH. |

Advanced 2D NMR for Unambiguous Assignment

For complete and authoritative structural confirmation, 2D NMR techniques are invaluable.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled. Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons. This would allow, for instance, the definitive assignment of the H4-H5-H6 sequence on Ring A.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides an unambiguous method to assign the signals in the ¹³C spectrum for all protonated carbons.

Caption: COSY shows correlations between coupled protons like H4-H5.

Conclusion

The comprehensive NMR analysis of this compound is a clear demonstration of modern spectroscopy's power in structural chemistry. Through a logical interpretation of ¹H and ¹³C spectra, guided by fundamental principles of chemical shifts and spin-spin coupling, a complete and validated structural assignment is achievable. The protocols and predictive data presented in this guide serve as a robust framework for scientists to verify the identity and purity of this key synthetic intermediate, ensuring the reliability and success of their research endeavors.

References

-

University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [online] Available at: [Link] [Accessed 11 January 2026].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756666, this compound. [online] Available at: [Link] [Accessed 11 January 2026].[7]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [online] Available at: [Link] [Accessed 11 January 2026].[6]

-

OpenOChem Learn. Interpreting. [online] Available at: [Link] [Accessed 11 January 2026].[3]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [online] Available at: [Link] [Accessed 11 January 2026].[2]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [online] Available at: [Link] [Accessed 11 January 2026].[5]

Sources

- 1. Buy this compound | 42498-44-2 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectrum of Biphenyl-3-carbonyl chloride

Introduction: The Analytical Significance of Biphenyl-3-carbonyl chloride

This compound (C₁₃H₉ClO) is a key bifunctional molecule, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Its structure, featuring a reactive acyl chloride group appended to a biphenyl scaffold, allows for its incorporation into a wide array of complex molecular architectures. For scientists in drug development and materials science, verifying the purity and structural integrity of this reagent is paramount for ensuring reaction success and the quality of the final product.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for the molecular-level characterization of such compounds.[1][2] The vibrational spectrum of a molecule is a unique physical property that acts as a "molecular fingerprint," allowing for definitive identification and the assessment of functional group presence.[3] This guide provides an in-depth interpretation of the IR spectrum of this compound, explaining the theoretical underpinnings of its characteristic absorption bands and offering a practical, field-proven protocol for acquiring a high-quality spectrum.

Theoretical Framework: Vibrational Modes of an Aromatic Acyl Chloride

The absorption of infrared radiation by a molecule occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a net change in the dipole moment.[3] The spectrum of this compound is dominated by the characteristic vibrations of its primary functional groups: the acyl chloride and the biphenyl aromatic system.

-

The Acyl Chloride Group (-COCl): The carbonyl (C=O) bond in an acyl chloride is one of the most intense and diagnostically useful absorptions in an IR spectrum.[4] Its stretching frequency is significantly influenced by two opposing electronic effects:

-

Inductive Effect (I): The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon. This withdrawal shortens and strengthens the C=O bond, causing it to vibrate at a higher frequency (wavenumber) compared to ketones or aldehydes.[5][6][7][8]

-

Resonance Effect (R): A lone pair of electrons on the chlorine atom can be delocalized into the carbonyl π-system. This resonance effect would lengthen the C=O bond and decrease its vibrational frequency. However, due to the poor overlap between the 3p orbital of chlorine and the 2p orbital of carbon, this effect is weak and is significantly outweighed by the strong inductive effect.

-

-

The Biphenyl System: This moiety contributes several characteristic absorptions, including aromatic C-H stretching, aromatic C=C in-ring stretching, and out-of-plane (oop) C-H bending vibrations. The positions of these bands, particularly the oop bending bands, can provide information about the substitution pattern of the aromatic rings.[9][10]

Spectral Deconstruction: Interpreting the Key Absorption Bands

A systematic analysis of the this compound IR spectrum involves examining distinct regions to identify and confirm the presence of its constituent functional groups. The expected absorption frequencies are summarized in the table below.

Table 1: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comments |

| ~3100–3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in the biphenyl rings. |

| ~1775-1770 | Acyl Chloride C=O Stretch | Very Strong | The key diagnostic peak. Its high frequency is due to the strong inductive effect of the chlorine atom. Conjugation with the aromatic ring lowers it slightly from a saturated acyl chloride (~1810 cm⁻¹).[5][7] |

| ~1740 | Overtone/Fermi Resonance Peak | Weak to Medium | Often seen as a lower-intensity shoulder or a distinct peak near the main C=O band in acyl chlorides, arising from an interaction with an overtone of a lower frequency vibration.[11][12] |

| ~1600–1585 | Aromatic C=C In-Ring Stretch | Medium | A characteristic absorption for aromatic rings.[9][13] |

| ~1500–1400 | Aromatic C=C In-Ring Stretch | Medium to Strong | A second characteristic absorption for aromatic rings, often appearing as a pair of bands.[9] |

| ~900–675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these strong bands in the fingerprint region is highly diagnostic of the substitution pattern on the aromatic rings (meta- and mono-substituted).[9][10] |

| ~850-550 | C-Cl Stretch | Medium to Strong | The carbon-chlorine stretching vibration is expected in this region.[9] |

The Carbonyl Region (1850-1700 cm⁻¹): The Acyl Chloride Fingerprint

The most unambiguous feature in the spectrum is the intense, sharp absorption band for the carbonyl stretch, expected around 1770 cm⁻¹ . A typical saturated acyl chloride absorbs near 1810 cm⁻¹, but conjugation with the adjacent phenyl ring in this compound delocalizes pi-electron density, slightly weakening the C=O bond and shifting the absorption to a lower wavenumber.[5][7] The presence of a strong band in this specific region is a powerful indicator of the acyl chloride functional group.[14][15]

The Aromatic Regions (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)

The presence of the biphenyl moiety is confirmed by multiple bands:

-

Aromatic C-H Stretch: A cluster of medium-to-weak bands appearing just above 3000 cm⁻¹ confirms the existence of hydrogens attached to sp²-hybridized carbon atoms.[9]

-

Aromatic C=C Stretch: Two distinct sets of medium-intensity bands are typically observed around 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range. These correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[9][13]

The Fingerprint Region (< 1400 cm⁻¹): Confirmatory Details

While complex, the fingerprint region provides valuable confirmatory data.[16] For this compound, two key vibrations are found here:

-

C-H Out-of-Plane (oop) Bending: Strong, sharp absorptions between 900 cm⁻¹ and 675 cm⁻¹ are characteristic of the bending of aromatic C-H bonds out of the plane of the ring. The precise positions are highly diagnostic of the ring substitution pattern.

-

C-Cl Stretch: A medium-to-strong band is expected in the 850-550 cm⁻¹ range corresponding to the stretching of the carbon-chlorine single bond.[9]

Visualizing the Molecule and Analytical Workflow

To better understand the relationship between structure and spectrum, the following diagrams illustrate the molecule and the interpretation process.

Figure 1: Structure of this compound with key functional groups highlighted.

Caption: Workflow for the acquisition and interpretation of an IR spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the preparation of a neat liquid/low-melting solid sample as a thin film, a common and effective method for acyl chlorides.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (NaCl or KBr), polished and stored in a desiccator

-

This compound sample

-

Spatula and pipette

-

Appropriate solvent for cleaning (e.g., dry acetone or chloroform)

-

Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat (Acyl chlorides are corrosive and react with moisture)

Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment. Check that the salt plate holder is clean and dry.

-

-

Background Spectrum Acquisition (Self-Validation Step 1):

-

Place a pair of clean, dry salt plates in the holder and place it in the sample compartment.

-

Close the compartment lid to ensure a consistent atmospheric environment.

-

Using the instrument software, acquire a background spectrum. This scan measures the absorbance of atmospheric CO₂ and water vapor, as well as any absorbance from the salt plates themselves, and will be subtracted from the sample spectrum.

-

-

Sample Preparation (Thin Film):

-

CAUTION: Perform this step in a fume hood. This compound is corrosive and will react with atmospheric moisture to produce HCl gas.

-

Remove the salt plates from the spectrometer.

-

Place 1-2 drops of the liquid sample (or a few milligrams of the molten solid) onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently rotating it to spread the sample into a thin, uniform film. The film should be transparent and free of air bubbles.

-

-

Sample Spectrum Acquisition:

-

Immediately place the prepared salt plate assembly into the sample holder in the spectrometer.

-

Close the sample compartment lid.

-

Acquire the sample spectrum using the same scan parameters as the background scan. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis and Cleaning:

-

Analyze the resulting spectrum, labeling the key peaks as identified in Section 3.0.

-

Check for a broad absorption around 3200-3500 cm⁻¹, which would indicate water contamination or hydrolysis of the sample to the corresponding carboxylic acid.

-

Once finished, immediately disassemble the salt plates and clean them thoroughly with a dry solvent. Polish with a soft cloth and return them to the desiccator to prevent fogging.

-

Trustworthiness and Data Validation

A trustworthy analysis relies on a self-validating protocol. Key checkpoints include:

-

Flat Baseline: A properly collected spectrum after background subtraction should have a flat baseline near 100% Transmittance (or 0 Absorbance).

-

Absence of Atmospheric Peaks: Sharp, complex peaks around 2350 cm⁻¹ (CO₂) and broad bands around 3700-3500 cm⁻¹ (water vapor) should be absent or minimal, indicating successful background subtraction.

-

No -OH Band: For a pure sample of this compound, there should be no significant broad absorption in the 3500-2500 cm⁻¹ region. The presence of such a band indicates hydrolysis to biphenyl-3-carboxylic acid, a common impurity.

-

Comparison with Reference: The ultimate validation is to compare the acquired spectrum against a known reference spectrum from a reputable database or a previously verified in-house standard.[3]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By systematically analyzing the spectrum, a researcher can rapidly confirm the presence of the critical acyl chloride carbonyl group (via its characteristic strong absorption at ~1770 cm⁻¹), verify the integrity of the aromatic biphenyl backbone, and assess sample purity. The combination of a robust experimental technique with a thorough understanding of the underlying vibrational principles ensures high-confidence data essential for advancing research and development in the pharmaceutical and chemical industries.

References

- Vertex AI Search. (2024). Infrared Spectroscopy: A Complete Guide.

-

Wikipedia. (n.d.). Acyl chloride. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

American Institute of Physics. (2002). Infrared spectroscopy of biphenyl under hydrostatic pressure. [Link]

-

ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Unknown Source. Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). IR spectra of the biphenyl. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2024). 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Unknown Source. Examples of IR spectra of drug molecules. [Link]

-

Wiley Online Library. (2015). Mid-Infrared Spectroscopy in the Pharmaceutical Industry. [Link]

-

Reddit. (2022). How to identify an Acyl Chloride in an IR spectra?. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

Unknown Source. Infrared Spectroscopy. [Link]

-

YouTube. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]

-

OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook. [Link]

-

University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

Unknown Source. The features of IR spectrum. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 182.160.97.198:8080 [182.160.97.198:8080]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. users.wfu.edu [users.wfu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. Acyl chloride - Wikipedia [en.wikipedia.org]

- 15. reddit.com [reddit.com]

- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Biphenyl-3-carbonyl chloride mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Biphenyl-3-carbonyl chloride

Abstract

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key intermediate in organic synthesis and a potential derivatization agent. Understanding its fragmentation pattern is crucial for unambiguous identification, structural elucidation, and quality control in complex matrices.[1] This document delineates the primary fragmentation pathways under Electron Ionization (EI), explains the chemical principles governing these cleavages, provides a validated experimental protocol for data acquisition, and presents the fragmentation cascade in a clear, visual format.

Introduction: The Analytical Significance of this compound

This compound (C₁₃H₉ClO) is an aromatic acyl chloride characterized by a biphenyl moiety linked to a reactive carbonyl chloride group.[2][3] Its utility in drug development and chemical synthesis stems from its ability to readily react with nucleophiles like amines and phenols, making it a valuable building block.[4][5] Furthermore, derivatization with reagents like benzoyl chloride is a well-established technique to improve the chromatographic and mass spectrometric properties of polar analytes, enhancing retention and detection sensitivity.[5][6]

Mass spectrometry (MS) is an indispensable tool for confirming the structure of such molecules. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. This guide dissects the EI-MS fragmentation of this compound, offering field-proven insights into the causal mechanisms behind its spectral features.

The Molecular Ion: An Isotopic Signature

Upon electron impact (typically at 70 eV), the this compound molecule loses an electron to form a molecular ion radical (M⁺•). Aromatic systems are known to produce relatively stable molecular ions, meaning the M⁺• peak is expected to be clearly visible in the spectrum.[7][8]

The molecular weight of this compound is 216.66 g/mol .[2][3] A critical, self-validating feature in its mass spectrum is the isotopic signature of chlorine. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for the molecular ion:

-

M⁺• peak at m/z 216 , corresponding to the molecule containing the ³⁵Cl isotope.

-

M+2 peak at m/z 218 , corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of these peaks will be approximately 3:1, providing immediate and trustworthy confirmation of the presence of a single chlorine atom in the molecule.[9][10]

Primary Fragmentation Pathways: A Cascade of Stability

The fragmentation of the this compound molecular ion is governed by the principles of ion stability. The process favors the formation of stable cations and neutral molecules. The major fragmentation events are initiated at the reactive acyl chloride group, the weakest point in the structure.

Step 1: Formation of the Biphenyl-3-carbonyl Acylium Ion

The most favorable initial fragmentation is the alpha-cleavage and loss of the chlorine radical (•Cl). This cleavage is energetically favorable as it results in the formation of a highly stable, resonance-delocalized acylium ion. This ion is often the most abundant peak (the base peak) in the spectrum of acyl chlorides.[1]

-

Fragmentation: M⁺• → [M - Cl]⁺ + •Cl

-

Resulting Ion: Biphenyl-3-carbonyl cation at m/z 181 .

Step 2: Decarbonylation to the Biphenyl Cation

The acylium ion (m/z 181) readily undergoes a subsequent fragmentation by losing a neutral carbon monoxide (CO) molecule.[1][11] This is a common pathway for acylium ions and leads to the formation of another stable aromatic cation.

-

Fragmentation: [M - Cl]⁺ → [M - Cl - CO]⁺ + CO

-

Resulting Ion: 3-Biphenyl cation at m/z 153 .

Alternatively, the biphenyl cation can be formed directly from the molecular ion via the loss of a •COCl radical, although the stepwise pathway is generally considered dominant.

Step 3: Fragmentation of the Biphenyl Core

The biphenyl cation itself is quite stable due to its extensive aromatic system.[12][13] However, it can undergo further fragmentation. A common fragmentation for phenyl-containing ions is the cleavage of the ring system or the bond connecting the two rings.

-

Fragmentation: [C₁₂H₉]⁺ → [C₆H₅]⁺ + C₆H₄

-

Resulting Ion: Phenyl cation at m/z 77 .

The phenyl cation is a hallmark fragment for many aromatic compounds and its presence further supports the proposed structure.[1]

Data Presentation: Summary of Key Fragment Ions

The expected primary fragment ions for this compound in an EI-MS spectrum are summarized below. The relative abundance can vary with instrument conditions, but the acylium ion at m/z 181 is predicted to be the base peak.

| m/z Value | Proposed Ionic Structure | Neutral Loss | Notes |

| 218 | [C₁₃H₉³⁷ClO]⁺• | - | M+2 Isotope Peak |

| 216 | [C₁₃H₉³⁵ClO]⁺• | - | Molecular Ion (M⁺•) |

| 181 | [C₁₃H₉CO]⁺ | •Cl | Biphenyl-3-carbonyl Acylium Ion (Likely Base Peak) |

| 153 | [C₁₂H₉]⁺ | CO (from m/z 181) | 3-Biphenyl Cation |

| 152 | [C₁₂H₈]⁺• | HCl (from M⁺•) | Biphenylene Radical Cation |

| 77 | [C₆H₅]⁺ | C₆H₄ (from m/z 153) | Phenyl Cation |

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation cascade can be visualized to aid in spectral interpretation.

Caption: Primary EI fragmentation cascade for this compound.

Experimental Protocol: Acquiring a Validated Mass Spectrum

This protocol outlines a standard methodology for obtaining a high-quality EI mass spectrum of this compound, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

- Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

- Perform a serial dilution to a working concentration of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.

2. GC-MS Instrumentation & Conditions:

- System: A standard GC-MS system equipped with a capillary column and an electron ionization source.

- Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.

- GC Column: A low-polarity column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent, is suitable.

- Oven Program:

- Initial Temperature: 100 °C, hold for 1 minute.

- Ramp: Increase to 280 °C at a rate of 20 °C/minute.

- Final Hold: Hold at 280 °C for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV. This is the standard energy used to generate reproducible, library-searchable spectra.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Mass Scan Range: m/z 40 - 350. This range will cover the molecular ion and all significant fragments.

- Solvent Delay: 3 minutes, to prevent the solvent peak from entering the mass spectrometer.

4. Data Analysis & Validation:

- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

- Extract the mass spectrum for this peak.

- Validation Checklist:

- Confirm the presence of the molecular ion (m/z 216) and its M+2 isotope peak (m/z 218) in an approximate 3:1 ratio.

- Identify the base peak and verify if it corresponds to a logical fragment (e.g., m/z 181).

- Account for other major peaks in the spectrum by assigning them to logical neutral losses (e.g., m/z 153, 77).

Conclusion

The mass spectrometry fragmentation of this compound is a predictable and logical process driven by the formation of stable, delocalized cations. The key spectral features are a distinct M/M+2 molecular ion cluster at m/z 216/218, a prominent base peak at m/z 181 corresponding to the acylium ion, and a significant fragment at m/z 153 from the subsequent loss of carbon monoxide. These characteristic ions provide a robust and reliable fingerprint for the identification of this compound in both research and applied settings.

References

-

DeJongh, D. C., Lin, D. C. K., LeClair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3187. [Link]

-

Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1934–1941. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chemical Journal of Chinese Universities, 39(3), 435-443. [Link]

-

Reid, J. D., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 30(10), 30-37. [Link]

-

Zare, R. N. Fragmentation mechanisms in mass spectrometry. University of Guanajuato. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756666, this compound. [Link]

-

Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

-

Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

-

National Institute of Standards and Technology (NIST). Biphenyl - NIST WebBook. [Link]

-

University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ビフェニル-3-カルボニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Biphenyl(92-52-4) MS spectrum [chemicalbook.com]

- 13. Biphenyl [webbook.nist.gov]

Biphenyl-3-carbonyl chloride CAS number 42498-44-2

An In-depth Technical Guide to Biphenyl-3-carbonyl Chloride (CAS 42498-44-2) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer a comprehensive understanding of the compound's properties, reactivity, and application, grounded in established scientific principles.

Core Compound Identity and Physicochemical Profile

This compound, with CAS number 42498-44-2, is an acyl chloride featuring a biphenyl backbone.[1] This structure confers a unique combination of reactivity and rigidity, making it a valuable building block in diverse synthetic applications, from pharmaceuticals to materials science.[1][2] The carbonyl chloride group is a highly reactive acylating agent, while the biphenyl motif serves as a privileged scaffold in many bioactive molecules.[1][3]

The compound's physical and chemical properties are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 42498-44-2 | [1][4] |

| Molecular Formula | C₁₃H₉ClO | [1][4] |

| Molecular Weight | 216.66 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.213 g/mL at 25 °C | |

| Flash Point | > 110 °C (>230 °F) - closed cup | |

| IUPAC Name | 3-phenylbenzoyl chloride | [5] |

| InChI Key | FJAFGSULCGOKPU-UHFFFAOYSA-N | [5] |

| SMILES | ClC(=O)c1cccc(c1)-c2ccccc2 |

Solubility Profile: As a characteristic acyl chloride, this compound reacts with protic solvents.[1] It undergoes rapid hydrolysis in water to form biphenyl-3-carboxylic acid and corrosive hydrogen chloride gas.[1][6] It demonstrates good solubility in aprotic organic solvents such as dichloromethane (DCM), chloroform, and aromatic hydrocarbons.[1]

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and common laboratory-scale synthesis of this compound involves the conversion of its corresponding carboxylic acid, Biphenyl-3-carboxylic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.[7][8]

The causality for selecting thionyl chloride lies in its reaction mechanism, which converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate.[7] This intermediate is an excellent leaving group, facilitating nucleophilic attack by the chloride ion to yield the final acyl chloride with high efficiency.[7]

Caption: General mechanism for Nucleophilic Acyl Substitution.

Key Reactions and Applications

-

Amide and Ester Formation: It reacts readily with primary or secondary amines and alcohols to form the corresponding amides and esters, respectively. [1]These reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies. A non-nucleophilic base like pyridine or triethylamine is often added to scavenge the HCl byproduct. [6]

-

Friedel-Crafts Acylation: As an acyl chloride, it is an effective acylating agent in Friedel-Crafts reactions. [1]In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate other aromatic rings to produce diaryl ketones, which are important scaffolds in medicinal chemistry and materials science. [3][9]The Lewis acid activates the acyl chloride, making the carbonyl carbon even more electrophilic and susceptible to attack by an aromatic π-system. [9]

-

Cross-Coupling Reactions: The biphenyl structure itself can participate in further functionalization. While the acyl chloride is highly reactive, under specific palladium-catalyzed conditions like Suzuki or Stille coupling, the biphenyl core can be modified, though this is less common than using the acyl chloride functionality directly. [1]

Applications in Drug Discovery and Materials Science

The dual functionality of this compound makes it a strategic intermediate. The biphenyl moiety is a "privileged scaffold," frequently found in molecules targeting various therapeutic areas, while the acyl chloride provides a reactive handle for diversification. [1]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and central nervous system modulators. [1]Recent research has explored biphenyl derivatives as potent inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy and as cholinesterase inhibitors for neurodegenerative diseases. [10][11]* Materials Science: The rigid biphenyl unit is desirable for creating polymers with enhanced thermal and mechanical properties. [1]this compound can be used as a monomer for the synthesis of aromatic polyamides and polyesters. [1]

Sources

- 1. Buy this compound | 42498-44-2 [smolecule.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. atlas.org [atlas.org]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biphenyl-3-carbonyl chloride molecular weight

An In-depth Technical Guide to Biphenyl-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 42498-44-2) is a highly reactive acyl chloride that serves as a critical intermediate in organic synthesis.[1] Its unique structure, featuring a biphenyl backbone, makes it an indispensable building block for introducing the biphenyl-3-carbonyl moiety into a wide array of complex molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, analytical characterization, core reactivity, and applications, with a particular focus on its role in pharmaceutical research and drug development. Detailed protocols for synthesis, handling, and analysis are presented to ensure scientific integrity and operational safety for researchers in the field.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 3-phenylbenzoyl chloride, is an aromatic compound characterized by a biphenyl scaffold with a carbonyl chloride functional group at the meta-position of one of the phenyl rings.[1][2] This acyl chloride functionality renders the molecule highly electrophilic and susceptible to nucleophilic attack, a property that is central to its synthetic utility.

Molecular Structure and Weight

The molecular formula of this compound is C₁₃H₉ClO.[1][3][4] Its chemical structure combines the steric and electronic properties of the biphenyl group with the high reactivity of the acyl chloride.

The molecular weight is a key parameter for stoichiometric calculations in synthesis and for analytical identification.

The precise mass is crucial for high-resolution mass spectrometry (HRMS) analysis, allowing for unambiguous confirmation of the elemental composition.[1]

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 42498-44-2 | [1][3] |

| IUPAC Name | 3-phenylbenzoyl chloride | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.213 g/mL at 25 °C | |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| Solubility | Reacts violently with water and other protic solvents (e.g., alcohols). Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. | [1][6] |

Synthesis and Analytical Characterization

The synthesis of this compound is most commonly and efficiently achieved through the chlorination of its corresponding carboxylic acid. This transformation is a cornerstone of organic chemistry, valued for its high yield and the purity of the resulting product.

Primary Synthesis Pathway: Chlorination of Biphenyl-3-carboxylic Acid

The conversion of a carboxylic acid to an acyl chloride is a fundamental reaction that dramatically increases the electrophilicity of the carbonyl carbon, thereby activating it for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a preferred reagent for this process because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Biphenyl-3-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound. It is designed as a self-validating system where the removal of gaseous byproducts drives the reaction to completion.

-

System Preparation: Assemble a round-bottom flask with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler containing NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to remove any traces of moisture.

-

Reagent Charging: Charge the flask with biphenyl-3-carboxylic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq). The reaction can be run neat or with a high-boiling inert solvent like toluene.

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.

-

Reaction: Heat the mixture to reflux (typically ~80 °C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Purification: After the reaction is complete, remove the excess thionyl chloride under reduced pressure (distillation). The crude this compound is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.

Analytical Characterization Techniques

Confirming the identity and purity of the synthesized product is critical.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z 216. A key diagnostic feature is the isotopic pattern of chlorine: an M+2 peak at m/z 218 with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.[1] A dominant fragmentation pathway is the loss of carbon monoxide (alpha cleavage), resulting in a fragment at m/z 188.[1]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride. The higher frequency compared to a carboxylic acid (~1700-1725 cm⁻¹) is a clear indicator of successful conversion.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup.[7][8] Derivatization is often required for stable analysis, as the compound reacts with protic solvents.[7][9]

Core Reactivity and Applications in Drug Development

The utility of this compound stems from its high reactivity as an acylating agent. It readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles.[1]

Nucleophilic Acyl Substitution: The Gateway to Diverse Derivatives

The electron-withdrawing nature of the chlorine atom makes the carbonyl carbon highly electrophilic. This allows for efficient reactions with both strong and weak nucleophiles to form amides, esters, and ketones, which are common functional groups in pharmacologically active molecules.

Caption: Reactivity of this compound.

Role in Drug Discovery and Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10][11][12] Its rigidity and ability to engage in π-stacking interactions make it an effective pharmacophore for various biological targets. This compound is a key reagent for incorporating this valuable moiety.

-

Scaffold for Bioactive Molecules: It is used in the synthesis of compounds targeting a wide range of diseases, including cancer, inflammation, and hypertension.[11] The biphenyl group can be modified to fine-tune pharmacokinetic and pharmacodynamic properties.

-

Intermediate in Complex Synthesis: In multi-step syntheses, the conversion of a carboxylic acid to this compound serves as a crucial activation step, enabling the formation of key amide or ester linkages that might be difficult to form directly. For example, it can be used to synthesize N-{(substituted)1,3-benzothiazol-2-yl}-1,1-biphenyl-4-carboxamides, a class of compounds investigated for their therapeutic potential.[10]

-

Versatile Building Block: Its participation in reactions like Friedel-Crafts acylation and various cross-coupling reactions further expands its utility, allowing for the construction of complex molecular architectures.[1][13]

Safety, Handling, and Storage

Due to its high reactivity, this compound presents significant hazards and must be handled with appropriate precautions.

Hazard Identification

-

GHS Classification: Skin Corrosion/Irritation, Category 1B.[2]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][5][6]

-

Reactivity Hazards: Reacts violently with water, releasing corrosive hydrogen chloride gas.[6] It is also moisture-sensitive and can act as a lachrymator (causes tearing).[14]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a full-face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Dispensing: Use a syringe or cannula for transferring the liquid to prevent exposure to atmospheric moisture.

-

Quenching: Any residual reagent must be quenched slowly and carefully by adding it to a stirred solution of a weak base, such as sodium bicarbonate, or a non-protic solvent followed by slow addition of an alcohol like isopropanol.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. Keep away from water, alcohols, strong bases, and other incompatible materials.[6]

Conclusion

This compound is a synthetically versatile and valuable reagent whose significance is underscored by the importance of the biphenyl motif in modern drug discovery. Its high reactivity, while demanding careful handling, is precisely what makes it an effective tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the development of novel therapeutics and advanced materials.

References

-

Title: 42498-44-2 | this compound - Capot Chemical. Source: Capot Chemical. URL: [Link]

-

Title: this compound | C13H9ClO | CID 2756666 - PubChem. Source: National Institutes of Health (NIH), PubChem. URL: [Link]

-

Title: [1,1'-Biphenyl]-2-carbonyl chloride | C13H9ClO | CID 12563768 - PubChem. Source: National Institutes of Health (NIH), PubChem. URL: [Link]

-

Title: Synthesis of biphenyl - PrepChem.com. Source: PrepChem.com. URL: [Link]

-

Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Source: ScienceDirect. URL: [Link]

-

Title: Reaction of biphenyl with acyl chloride derivatives - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

-

Title: Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Source: Journal of Chromatographic Science. URL: [Link]

-

Title: Analytical Methods for Atmospheric Carbonyl Compounds: A Review - MDPI. Source: MDPI. URL: [Link]

-

Title: Carbonyl Chemistry in Drug Design: Emerging Trends - Patsnap Eureka. Source: Patsnap. URL: [Link]

-

Title: Development of a HPLC Method for the Sensitive Determination of Carbonyl Chloride in Polycarbonate for Food Contact Articles - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Advances in Carbonyl Chemistry for Medical Application - Patsnap Eureka. Source: Patsnap. URL: [Link]

-

Title: Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Source: LCGC International. URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: PubMed Central. URL: [Link]

Sources

- 1. Buy this compound | 42498-44-2 [smolecule.com]

- 2. This compound | C13H9ClO | CID 2756666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 42498-44-2 | this compound - Capot Chemical [capotchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97 42498-44-2 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. epa.gov [epa.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Biphenyl-3-carbonyl Chloride: Structure, Bonding, and Synthetic Applications

This guide provides a comprehensive technical overview of biphenyl-3-carbonyl chloride (3-phenylbenzoyl chloride), a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into the nuanced details of its molecular architecture, the nature of its chemical bonds, its characteristic reactivity, and its practical application in the synthesis of complex molecules.

Introduction and Strategic Importance

This compound, with the chemical formula C₁₃H₉ClO, is an aromatic acyl chloride featuring a biphenyl scaffold.[1][2] The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to favorably orient substituents and engage with biological targets.[3][4] The strategic placement of a highly reactive carbonyl chloride group on this scaffold makes the compound an exceptionally valuable building block.[1]

The molecule's utility stems from a duality in its reactivity: the electron-rich biphenyl system can engage with electrophiles, while the electron-deficient carbonyl chloride is a potent electrophile for a vast array of nucleophiles.[1] This allows for sequential, controlled modifications, making it a cornerstone reagent for constructing libraries of complex derivatives for screening and development.

| Property | Value | Source(s) |

| IUPAC Name | 3-phenylbenzoyl chloride | [5] |

| CAS Number | 42498-44-2 | [1][2][6] |

| Molecular Formula | C₁₃H₉ClO | [2][7] |

| Molecular Weight | 216.66 g/mol | [2][7] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.213 g/mL at 25 °C | [6] |

Molecular Structure and Bonding Analysis

The structure of this compound is non-planar, defined by the interplay of aromaticity, steric hindrance, and electronic effects. Its key features are the two phenyl rings and the meta-substituted acyl chloride group.

The Biphenyl Core and Dihedral Angle

A defining characteristic of biphenyl systems is the torsional or dihedral angle between the planes of the two phenyl rings. This angle results from a balance between two opposing forces:

-

π-Conjugation: Co-planarity (a 0° dihedral angle) maximizes the overlap of p-orbitals between the rings, leading to electronic delocalization and stabilization.

-

Steric Hindrance: Repulsion between the ortho-hydrogens on the adjacent rings destabilizes the planar conformation.

While no direct crystallographic data for this compound is publicly available, extensive studies on its close analogue, biphenyl-3-carboxylic acid, provide a reliable estimate. X-ray diffraction studies on biphenyl-3-carboxylic acid reveal a dihedral angle of approximately 31.3° to 31.8° .[1][5] This twisted conformation represents the energetic minimum, balancing steric strain and electronic conjugation. The presence of the meta-substituent has a moderate impact on this angle compared to ortho-substituents, which induce a much larger twist.[8]

Caption: 2D representation of this compound's connectivity.

Bond Lengths and Angles

Precise bond lengths and angles are determined by the hybridization of the atoms and the electronic environment. The values below are representative of the bonding environment within this compound, based on established data for aromatic rings and acyl chlorides.

| Bond | Hybridization | Typical Length (Å) | Rationale |

| C-C (Aromatic) | sp²-sp² | ~1.39 - 1.40 | Intermediate between a single and double bond due to delocalization in the benzene ring. |

| C-C (Inter-ring) | sp²-sp² | ~1.49 | A pure single bond between two sp² hybridized carbons, slightly shorter than a C(sp³)-C(sp³) bond (~1.54 Å). |

| C=O | sp²-sp² | ~1.19 - 1.21 | A strong, short double bond, characteristic of carbonyl groups. |

| C-Cl | sp²-sp³ | ~1.77 - 1.79 | A single bond between an sp² carbon and an sp³ chlorine.[9] |

The geometry around the carbonyl carbon (C13) is trigonal planar, with bond angles approaching 120°. However, due to the differing electronic and steric nature of the attached groups (oxygen, chlorine, and the phenyl ring), slight deviations from the ideal 120° are expected. For instance, the O=C-Cl angle in the related molecule phosgene (COCl₂) is approximately 124.3°, while the Cl-C-Cl angle is 111.8°.

Spectroscopic Signature

The structure of this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and for monitoring reactions.

-

Infrared (IR) Spectroscopy: The most prominent feature is an intense carbonyl (C=O) stretching vibration, characteristic of aromatic acyl chlorides, appearing around 1770 cm⁻¹ .[1] Additional bands corresponding to C=C stretching in the aromatic rings (approx. 1600-1450 cm⁻¹) and C-H bending provide further structural confirmation.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: All nine protons are aromatic and resonate in the downfield region of the spectrum (typically 7.2-8.2 ppm). The proton at the C2 position, being ortho to the strongly electron-withdrawing carbonyl chloride group, is the most deshielded and appears as a distinct signal at the lowest field (δ ≈ 8.0-8.2 ppm).[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula C₁₃H₉ClO with an exact mass of approximately 216.0342 u.[1][2] The mass spectrum displays a characteristic molecular ion peak (M⁺) at m/z 216 and an isotope peak (M+2) at m/z 218 with roughly one-third the intensity, confirming the presence of a single chlorine atom.[1] A dominant fragmentation pathway is the loss of carbon monoxide (alpha cleavage), resulting in a major fragment ion at m/z 188.[1]

Synthesis and Reactivity

Synthetic Pathways

This compound is typically synthesized from biphenyl-3-carboxylic acid. The most common laboratory and industrial method involves treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent with a catalytic amount of dimethylformamide (DMF).

Caption: General synthesis of this compound.

The causality behind this choice is the high reactivity of these chlorinating agents and the volatile nature of the byproducts (SO₂, HCl, CO, CO₂), which can be easily removed from the reaction mixture, simplifying purification.

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of this compound lies in its role as a potent acylating agent. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Caption: Key reactions of this compound.

This reactivity makes it an ideal precursor for synthesizing:

-

Amides: Reaction with primary or secondary amines. This is one of the most common and robust reactions in drug development for linking molecular fragments.

-

Esters: Reaction with alcohols.

-

Ketones: Friedel-Crafts acylation with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][10]

Experimental Protocol: Synthesis of an N-Aryl Biphenyl-3-carboxamide

This protocol details a standard, self-validating procedure for the amidation of this compound. The principles described are broadly applicable to a range of primary and secondary amine nucleophiles.

Objective: To synthesize an N-aryl-biphenyl-3-carboxamide via nucleophilic acyl substitution.

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (1.0 equiv)

-

Triethylamine (Et₃N) or Pyridine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol Steps:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the substituted aniline (1.0 mmol, 1.0 equiv).

-

Dissolve the aniline in anhydrous DCM (5-10 mL).

-

Causality: Anhydrous conditions are critical because acyl chlorides react violently with water, which would consume the starting material and reduce the yield.[11][12] An inert atmosphere prevents side reactions with atmospheric moisture.

-

-

Base Addition:

-

To the stirring solution, add triethylamine (1.5 mmol, 1.5 equiv).

-

Causality: The reaction generates one equivalent of HCl as a byproduct. The tertiary amine base is non-nucleophilic and serves to neutralize this acid, driving the reaction equilibrium towards the product. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Cooling:

-

Cool the flask to 0 °C using an ice-water bath.

-

Causality: The reaction is highly exothermic. Cooling helps to control the reaction rate, prevent the formation of side products, and ensure safety.

-

-

Acyl Chloride Addition:

-

In a separate dry vial, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL).

-

Add the acyl chloride solution dropwise to the cold, stirring amine solution over 5-10 minutes using a syringe.

-

Causality: Dropwise addition ensures the temperature remains low and prevents a rapid, uncontrolled exotherm.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

-

Aqueous Workup (Quenching and Extraction):

-

Once the reaction is complete, dilute the mixture with DCM (20 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally, brine (1 x 20 mL).

-

Causality: The HCl wash removes the excess triethylamine base (as its hydrochloride salt). The NaHCO₃ wash removes any unreacted starting carboxylic acid (if present as an impurity) and neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude amide product.

-

-